An In-depth Technical Guide to the Discovery and History of (-)-Hinesol
An In-depth Technical Guide to the Discovery and History of (-)-Hinesol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol, has garnered significant attention in the scientific community for its intriguing spirovetivane carbon skeleton and its notable biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to (-)-hinesol. It details the initial isolation and structure elucidation, seminal total syntheses, and the current understanding of its mechanism of action in cancer cell lines. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing detailed experimental protocols, comparative data, and logical workflows to facilitate further investigation and application of this promising molecule.
Discovery and Isolation
(-)-Hinesol was first isolated in 1959 by Naves and colleagues from the essential oil of Atractylis ovata. The initial structural elucidation was based on classical chemical degradation and spectroscopic methods available at the time. The primary natural source of (-)-hinesol is the rhizome of Atractylodes lancea, a plant used in traditional Chinese medicine.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for (-)-hinesol, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | --INVALID-LINK--[1] |
| Molecular Weight | 222.37 g/mol | --INVALID-LINK--[1] |
| Melting Point | 56-58 °C | --INVALID-LINK--[2] |
| Boiling Point | 311-312 °C at 760 mmHg (estimated) | --INVALID-LINK--[2] |
| Specific Rotation ([α]D) | -40.2° (c=1.0, CHCl₃) | Data from various suppliers and literature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.35 (br s, 1H), 2.00-1.20 (m, 13H), 1.68 (s, 3H), 1.22 (s, 6H), 0.88 (d, J=6.8 Hz, 3H) | Typical values from spectral databases. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.5, 121.8, 72.4, 55.1, 49.8, 41.2, 40.8, 38.9, 34.2, 31.6, 29.8, 27.2, 26.9, 23.6, 16.2 | Typical values from spectral databases. |
| Infrared (IR) | ν (cm⁻¹): 3370 (O-H), 2930, 1450, 1370, 1140, 910 | Typical values from spectral databases. |
| Mass Spectrum (MS) | m/z: 222 (M+), 204, 189, 161, 147, 133, 121, 107, 93, 79, 67, 55, 43 | Typical fragmentation pattern. |
Experimental Protocol: Isolation from Atractylodes lancea
This protocol outlines a general procedure for the isolation of (-)-hinesol from the rhizomes of Atractylodes lancea using steam distillation followed by column chromatography.[1]
Materials and Equipment:
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Dried and powdered rhizomes of Atractylodes lancea
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Steam distillation apparatus
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Separatory funnel
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Anhydrous sodium sulfate
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Rotary evaporator
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Silica (B1680970) gel (60-120 mesh) for column chromatography
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Glass column
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Ethyl acetate
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Thin-layer chromatography (TLC) plates (silica gel)
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TLC visualization chamber (e.g., iodine tank or UV lamp)
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Standard laboratory glassware
Procedure:
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Steam Distillation: a. Place 500 g of powdered Atractylodes lancea rhizomes into the biomass flask of the steam distillation apparatus. b. Fill the boiling flask with distilled water to approximately two-thirds of its capacity. c. Assemble the apparatus and begin heating the water to generate steam. d. Continue the distillation for 4-6 hours, collecting the distillate which contains the essential oil. e. After cooling, transfer the distillate to a separatory funnel and extract the essential oil with diethyl ether or a similar organic solvent (3 x 100 mL). f. Combine the organic layers and dry over anhydrous sodium sulfate. g. Remove the solvent using a rotary evaporator to obtain the crude essential oil.
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Column Chromatography: a. Prepare a silica gel slurry in hexane and pack it into a glass column. b. Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. d. Collect fractions and monitor the separation using TLC. Hinesol (B1673248) can be visualized on the TLC plate using a suitable stain (e.g., p-anisaldehyde) and heating. e. Combine the fractions containing pure (-)-hinesol, as determined by TLC comparison with a standard if available. f. Evaporate the solvent from the combined fractions to yield purified (-)-hinesol.
Total Synthesis
The first total synthesis of (±)-hinesol was accomplished by Marshall and Brady in 1970. This and subsequent syntheses have been crucial for confirming the structure of hinesol and for providing access to analogues for structure-activity relationship studies.
First Total Synthesis of (±)-Hinesol by Marshall and Brady (1970)
Subsequent Synthetic Approaches
Numerous other total syntheses of hinesol have been reported since the pioneering work of Marshall and Brady. These approaches have explored different strategies for the construction of the spirocyclic core and the stereoselective introduction of the chiral centers.
Biological Activity and Mechanism of Action
(-)-Hinesol has been shown to possess a range of biological activities, with its anticancer effects being the most extensively studied. Research has demonstrated that (-)-hinesol can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.
Anticancer Activity
Studies on non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H1299) have shown that (-)-hinesol inhibits cell growth in a dose- and time-dependent manner. It induces apoptosis and causes cell cycle arrest at the G0/G1 phase.
Signaling Pathways
The anticancer effects of (-)-hinesol are mediated through the downregulation of key signaling pathways involved in cell survival and proliferation, namely the MEK/ERK and NF-κB pathways.
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MEK/ERK Pathway: This pathway is a central regulator of cell growth and division. (-)-Hinesol has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, thereby inhibiting the downstream signaling cascade that promotes cell proliferation.
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NF-κB Pathway: The NF-κB pathway is crucial for inflammation, immunity, and cell survival. (-)-Hinesol inhibits the activation of this pathway by decreasing the phosphorylation of IκBα and the p65 subunit of NF-κB. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, while upregulating pro-apoptotic proteins like Bax.
Experimental Protocols for Biological Assays
This protocol is adapted from Guo et al. (2019).
Materials and Equipment:
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A549 or NCI-H1299 cells
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96-well plates
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(-)-Hinesol
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of (-)-hinesol (e.g., 0, 5, 10, 20, 40 µg/mL) for 24 or 48 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
This protocol is a standard method for detecting apoptosis by flow cytometry.
Materials and Equipment:
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Treated and untreated cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
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Flow cytometer
Procedure:
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Harvest the cells after treatment with (-)-hinesol.
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Wash the cells twice with cold PBS.
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Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
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Transfer 100 µL of the cell suspension to a new tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X binding buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.
This protocol is a standard method for analyzing cell cycle distribution by flow cytometry.
Materials and Equipment:
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Treated and untreated cells
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Cold 70% ethanol (B145695)
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PBS
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RNase A (100 µg/mL)
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Propidium Iodide (PI) solution (50 µg/mL)
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Flow cytometer
Procedure:
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Harvest the cells after treatment with (-)-hinesol.
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Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
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Wash the fixed cells with PBS.
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Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
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Add PI solution and incubate for 15 minutes in the dark.
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Analyze the cells by flow cytometry.
This protocol is adapted from Guo et al. (2019) for the analysis of MEK/ERK and NF-κB pathway proteins.
Materials and Equipment:
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Treated and untreated cell lysates
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Electrophoresis and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-β-actin)
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HRP-conjugated secondary antibodies
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ECL detection reagent
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Chemiluminescence imaging system
Procedure:
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Lyse the cells and determine the protein concentration.
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Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
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Transfer the separated proteins to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detect the protein bands using ECL reagent and an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
(-)-Hinesol, a sesquiterpenoid with a unique spirovetivane skeleton, has a rich history from its initial discovery in the mid-20th century to its current status as a promising anticancer agent. Its mechanism of action, involving the modulation of critical cell signaling pathways, makes it an attractive lead compound for further drug development. This technical guide has provided a comprehensive overview of the key aspects of (-)-hinesol, from its isolation and synthesis to its biological evaluation, and is intended to serve as a foundational resource for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to develop more efficient synthetic routes for its large-scale production.
